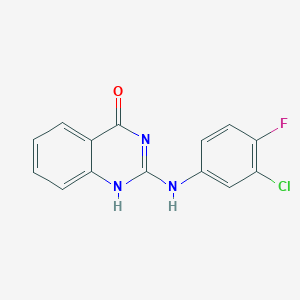![molecular formula C17H15BrN2O4S2 B254169 ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B254169.png)
ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase. The anti-inflammatory and antioxidant activities of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, respectively.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. Some of these effects include:
1. Inhibition of cell proliferation: This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle.
2. Reduction of inflammation: this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Protection against oxidative stress: This compound has been shown to have antioxidant activity, which could potentially protect against oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potent anti-cancer, anti-inflammatory, and antioxidant activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate. Some of these directions include:
1. Further studies on its mechanism of action: More studies are needed to fully understand the mechanism of action of this compound.
2. Development of derivatives: Derivatives of this compound could potentially have improved anti-cancer, anti-inflammatory, and antioxidant activities.
3. In vivo studies: In vivo studies are needed to determine the potential toxicity and efficacy of this compound in animal models.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and humans.
Métodos De Síntesis
The synthesis of ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of ethyl acetoacetate, thiourea, and 5-bromo-2-formyl-1-ethyl-1H-indole in the presence of acetic acid and ethanol. The reaction mixture is then heated under reflux for several hours, followed by the addition of sodium hydroxide to neutralize the mixture. The resulting product is then extracted with chloroform, and the solvent is evaporated to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl [5-(5-bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential applications in various fields of scientific research. Some of the areas of research include:
1. Anti-cancer activity: Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: this compound has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
3. Antioxidant activity: This compound has also been found to have antioxidant activity, which could potentially be used to prevent oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C17H15BrN2O4S2 |
|---|---|
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
ethyl 2-[(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C17H15BrN2O4S2/c1-3-19-11-6-5-9(18)7-10(11)13(15(19)22)14-16(23)20(17(25)26-14)8-12(21)24-4-2/h5-7H,3-4,8H2,1-2H3/b14-13- |
Clave InChI |
ULFHEWTXHDIRDK-YPKPFQOOSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC(=O)OCC)/C1=O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(=O)OCC)C1=O |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC(=O)OCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-hydroxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-6-quinolinecarboxylate](/img/structure/B254086.png)

![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)


![3-[(4-fluorophenyl)methylamino]-6-phenyl-2H-1,2,4-triazin-5-one](/img/structure/B254100.png)
![N-(3,4-dimethoxyphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B254101.png)
![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)

![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)

![Dimethyl 2-{[5-(4-methoxy-2-nitrophenyl)-2-furoyl]amino}terephthalate](/img/structure/B254109.png)
